2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate
Description
Properties
Molecular Formula |
C23H30N4O2S |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
(2-decylsulfanylphenyl) 2-purin-9-ylacetate |
InChI |
InChI=1S/C23H30N4O2S/c1-2-3-4-5-6-7-8-11-14-30-21-13-10-9-12-20(21)29-22(28)16-27-18-26-19-15-24-17-25-23(19)27/h9-10,12-13,15,17-18H,2-8,11,14,16H2,1H3 |
InChI Key |
FDOFZZWTICCQHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC1=CC=CC=C1OC(=O)CN2C=NC3=CN=CN=C32 |
Origin of Product |
United States |
Preparation Methods
Formation of the Decylthio-Substituted Phenyl Intermediate
Nucleophilic Substitution Reaction: The decylthio group is introduced by reacting decyl mercaptan (decylthiol) with a halogenated phenyl precursor, typically a bromophenol or chlorophenol derivative. This reaction proceeds via nucleophilic substitution where the thiol attacks the aromatic halide under basic conditions.
Reaction Conditions: The reaction is generally carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50–80 °C) to facilitate substitution.
Purification: The crude product is purified by column chromatography using a solvent system such as 2% methanol in dichloromethane to isolate the decylthio-substituted phenol.
Synthesis of the Purine-Containing Acetate Moiety
Alkylation of Purine: The purine ring is alkylated at the N9 position using a bromoacetate derivative (e.g., ethyl bromoacetate) under inert atmosphere (argon or nitrogen) with a strong base such as sodium hydride (NaH) in dry DMF. This step forms ethyl 2-(9H-purin-9-yl)acetate.
Reaction Control: Reaction time is critical (typically 2–4 hours) to avoid over-alkylation or side reactions.
Isolation: The product is isolated by aqueous workup and purified by recrystallization or chromatography.
Coupling via Esterification
Ester Formation: The decylthio-substituted phenol is coupled with the purine-containing acetate via esterification. This can be achieved by activating the carboxyl group of the purine acetate (e.g., conversion to acid chloride or using coupling agents like DCC - dicyclohexylcarbodiimide) followed by reaction with the phenol.
Catalysts and Conditions: Catalysts such as DMAP (4-dimethylaminopyridine) may be used to enhance esterification efficiency. The reaction is typically performed in anhydrous solvents like dichloromethane at room temperature or slightly elevated temperatures.
Purification: Final purification is done by column chromatography or recrystallization to obtain the pure 2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate.
| Step | Intermediate/Product | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Decylthio-substituted phenol | Decyl mercaptan, halogenated phenol, base (e.g., K2CO3) | DMF, 50–80 °C | Nucleophilic aromatic substitution |
| 2 | Ethyl 2-(9H-purin-9-yl)acetate | Purine, ethyl bromoacetate, NaH | Dry DMF, inert atmosphere, 2–4 h | N9 alkylation of purine |
| 3 | 2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate | Decylthio-phenol, activated purine acetate (acid chloride or DCC) | DCM, DMAP catalyst, RT | Esterification coupling |
¹H NMR Spectroscopy: Confirms regioselectivity of alkylation and ester formation by characteristic chemical shifts (e.g., purine protons at δ ~8.5 ppm, aromatic and aliphatic protons).
High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95% purity recommended), employing C18 columns with UV detection at 260 nm (purine absorption).
Mass Spectrometry (MALDI-TOF or ESI-MS): Confirms molecular weight consistent with the theoretical mass (426.6 g/mol).
Yield Optimization: Reaction yields can be improved by optimizing molar ratios, reaction times, and temperatures. For example, controlling the alkylation time prevents over-alkylation, and using dry solvents minimizes side reactions.
Catalyst Use: Employing catalysts like DMAP in esterification enhances coupling efficiency and reduces reaction time.
Purification: Column chromatography with carefully selected solvent systems ensures removal of unreacted starting materials and side products.
| Parameter | Typical Value/Condition | Impact on Synthesis |
|---|---|---|
| Solvent for nucleophilic substitution | DMF or DMSO | Facilitates substitution reaction |
| Temperature (nucleophilic substitution) | 50–80 °C | Enhances reaction rate |
| Base for alkylation | NaH | Deprotonates purine N9 for alkylation |
| Atmosphere | Argon or nitrogen | Prevents oxidation and moisture interference |
| Coupling agent | DCC or acid chloride | Activates carboxyl group for esterification |
| Catalyst for esterification | DMAP | Increases reaction rate and yield |
| Purification method | Column chromatography | Ensures product purity >95% |
The preparation of 2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate is a multi-step process involving nucleophilic substitution to introduce the decylthio group, selective alkylation of the purine ring, and esterification to couple the two moieties. Careful control of reaction conditions, use of appropriate catalysts, and rigorous purification are essential to obtain the compound in high purity and yield. These methods are supported by spectroscopic and chromatographic analyses to confirm structure and purity, enabling further research into the compound’s biological and material applications.
Chemical Reactions Analysis
2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate undergoes various chemical reactions, including:
Oxidation: The decylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may affect the ester or purine moiety.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include oxidized or reduced derivatives and substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate possesses various biological activities, making it a candidate for further investigation in pharmacological applications. Some notable areas of interest include:
- Anticancer Properties : Preliminary studies suggest that compounds with purine structures can exhibit cytotoxic effects against cancer cell lines. The specific mechanisms by which 2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate operates are still under investigation, but it may involve modulation of cellular signaling pathways related to apoptosis and proliferation .
- Neuroprotective Effects : Given the structural similarities to other neuroactive compounds, there is potential for this compound to be explored in models of neurodegenerative diseases. Research on similar purine derivatives has shown promise in protecting neuronal cells from oxidative stress .
Drug Development
The unique structure of 2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate positions it as a potential lead compound in drug discovery efforts focused on treating various diseases, particularly cancer and neurodegenerative disorders. Its ability to interact with biological targets can be leveraged to develop new therapeutic agents.
Material Science
This compound could also find applications in material science, particularly in the development of organic semiconductors or sensors. The sulfur-containing moiety may enhance electronic properties, making it suitable for use in electronic devices or as a component in organic photovoltaic cells .
Mechanism of Action
The mechanism of action of 2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The purine moiety can mimic natural nucleotides, allowing the compound to bind to purine receptors or enzymes involved in nucleotide metabolism. This interaction can modulate biological pathways, leading to various effects depending on the specific target.
Comparison with Similar Compounds
Key Observations:
Biological Targets: While 2-(decylthio)phenyl 2-(9H-purin-9-yl)acetate is hypothesized to target STAT3 or adenosine receptors, analogs like BAY 60-6583 are validated A2B receptor agonists, and ethyl 2-(2-((4-cyclohexylbenzyl)amino)-9H-purin-9-yl)acetate shows STAT3 inhibitory activity .
Synthesis Efficiency : Yields for purine-acetate derivatives vary widely (39–92%), with lower yields observed for bulky substituents (e.g., adamantane in ). The target compound’s synthesis would likely require optimization for the decylthiophenyl group’s incorporation.
Functional Group Impact on Bioactivity
- Decylthio vs. Cyclohexyl/Adamantane : The decylthio group’s long alkyl chain may enhance binding to hydrophobic pockets in proteins like STAT3, whereas adamantane or cyclohexyl groups (e.g., in ) provide rigidity, favoring entropy-driven interactions .
- Acetate Prodrugs : The acetoxymethyl group in the target compound and analogs (e.g., ) facilitates intracellular hydrolysis to active carboxylic acids, a strategy used to improve pharmacokinetics .
Structural Insights from NMR and MS Data
- 1H NMR Trends : Aromatic protons in the decylthiophenyl group (δ ~7.3–7.5 ppm) would resemble benzene shifts in , while purine protons (δ ~8.3–8.5 ppm) align with data for 2-(O6-benzyloxy-purin-9-yl) acetic acid .
- Mass Spectrometry: The target compound’s HRMS would show a [M+H]+ peak near m/z 451.6, comparable to ethyl 2-(2-((4-cyclohexylbenzyl)amino)-9H-purin-9-yl)acetate ([M+Na]+ at m/z 587.34 in ).
Biological Activity
2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), case studies, and relevant data tables.
Chemical Structure and Properties
The compound consists of a decylthio group attached to a phenyl ring, which in turn is linked to a purin-9-yl acetate moiety. The structural components suggest potential interactions with biological targets, particularly those involved in nucleoside metabolism and receptor binding.
Antiviral Activity
Research indicates that compounds similar to 2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate may exhibit antiviral properties by modulating purine metabolism. For instance, derivatives of purines have been shown to inhibit viral replication, particularly in the context of HIV and other RNA viruses. The mechanism often involves the inhibition of purine nucleoside phosphorylase (PNP), which plays a critical role in the metabolism of antiviral nucleosides like ddI (2',3'-dideoxyinosine) .
Table 1: Antiviral Activity of Related Compounds
Anticancer Activity
The compound's purine structure suggests potential anticancer activity through mechanisms similar to those observed in other purine analogs. Studies have shown that certain purine derivatives can induce apoptosis in cancer cells by interfering with DNA synthesis and repair mechanisms .
Case Study: Purine Analog in Cancer Treatment
A study focusing on ATP analogs demonstrated their capacity to modulate cell signaling pathways involved in cancer progression. The analogs were effective in inhibiting tumor growth in preclinical models, suggesting that similar compounds could be developed for therapeutic use against various cancers .
Structure-Activity Relationships (SAR)
Understanding the SAR of related compounds can provide insights into the biological activity of 2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate. Modifications to the purine ring and side chains significantly affect potency and selectivity for biological targets.
Table 2: SAR Insights from Related Purine Compounds
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate, and what intermediates are critical?
- Methodological Answer : The synthesis typically involves two key steps: (1) Alkylation of the purine ring at the N9 position using a bromoacetate derivative under inert conditions (e.g., NaH/DMF, argon atmosphere). This step requires careful control of reaction time (2–4 hours) to avoid over-alkylation . (2) Formation of the decylthio group via nucleophilic substitution between a thiol precursor (e.g., decyl mercaptan) and a halogenated phenyl intermediate. Column chromatography (2% MeOH in CH₂Cl₂) is recommended for purification . Key intermediates include ethyl 2-(purin-9-yl)acetate and the halogenated phenyl precursor.
Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?
- Methodological Answer :
- ¹H NMR : Essential for verifying regioselectivity of purine alkylation (e.g., δ 8.54 ppm for purine protons) and ester/thiobenzyl group integration .
- HPLC : Use C18 columns with UV detection (λ = 260 nm for purine absorption) to assess purity (>95% recommended for biological studies) .
- Mass Spectrometry (MALDI-TOF) : Confirms molecular weight (e.g., observed [M+H]⁺ should match theoretical ±0.5 Da) .
Advanced Research Questions
Q. How can regioselectivity challenges during purine alkylation be addressed?
- Methodological Answer : Regioselectivity at N9 vs. N7 is influenced by steric and electronic factors. Use bulky bases (e.g., NaH) in aprotic solvents (DMF) to favor N9 alkylation. Pre-protection of competing reactive sites (e.g., O6-benzyloxy groups) can further direct reactivity . Kinetic monitoring via TLC or in-situ IR spectroscopy helps terminate reactions before byproduct formation .
Q. What strategies mitigate ester hydrolysis during synthesis or storage?
- Methodological Answer : Hydrolysis is pH- and temperature-dependent. For synthesis, maintain neutral to slightly basic conditions (pH 7–8) during aqueous workups. For storage, use anhydrous solvents (e.g., acetonitrile) at –20°C. Stabilizers like molecular sieves (3Å) can absorb residual moisture .
Q. How can the compound’s stability under physiological conditions be analyzed for drug delivery applications?
- Methodological Answer :
- Simulated Biological Fluids : Incubate the compound in PBS (pH 7.4) or serum at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
- Mass Spectrometry : Identify hydrolysis products (e.g., free purine or thiophenol derivatives) to infer degradation pathways .
Q. What computational methods predict interactions with biological targets (e.g., enzymes or nucleic acids)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to KRAS mRNA (as in ) or adenosine receptors. Focus on hydrogen bonding (purine N7/N9) and hydrophobic interactions (decylthio group) .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate conformational dynamics .
Q. How can cytotoxicity be evaluated in vitro, and what controls are necessary?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
